Cas no 886956-45-2 (2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(2-phenylethyl)acetamide)

2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(2-phenylethyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-[(7-fluoro-1,1-dioxo-4H-1$l^{6},2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide
- 2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(2-phenylethyl)acetamide
-
- インチ: 1S/C17H16FN3O3S2/c18-13-6-7-14-15(10-13)26(23,24)21-17(20-14)25-11-16(22)19-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,22)(H,20,21)
- InChIKey: ADBVETNOWQEIHW-UHFFFAOYSA-N
- ほほえんだ: S1(C2C([H])=C(C([H])=C([H])C=2N([H])C(=N1)SC([H])([H])C(N([H])C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)F)(=O)=O
2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(2-phenylethyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2700-0337-4mg |
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
886956-45-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2700-0337-50mg |
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
886956-45-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2700-0337-5mg |
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
886956-45-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2700-0337-40mg |
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
886956-45-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2700-0337-2μmol |
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
886956-45-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2700-0337-1mg |
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
886956-45-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2700-0337-20mg |
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
886956-45-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2700-0337-25mg |
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
886956-45-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2700-0337-15mg |
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
886956-45-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2700-0337-10mg |
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
886956-45-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(2-phenylethyl)acetamide 関連文献
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(2-phenylethyl)acetamideに関する追加情報
Introduction to 2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(2-phenylethyl)acetamide (CAS No. 886956-45-2) and Its Applications in Modern Chemical Biology
The compound 2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(2-phenylethyl)acetamide, identified by its CAS number 886956-45-2, represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure featuring a benzothiadiazine core and a fluoro-substituted moiety, has garnered attention for its potential therapeutic applications and mechanistic insights into biological pathways.
Recent studies have highlighted the importance of fluorinated heterocycles in drug design due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The presence of a 7-fluoro group in the benzothiadiazinone scaffold of this compound suggests enhanced lipophilicity and reduced susceptibility to enzymatic degradation, making it an attractive candidate for further exploration in medicinal chemistry. The sulfanyl-N-(2-phenylethyl)acetamide moiety further contributes to the molecule's complexity, potentially enabling selective interactions with biological targets.
In the context of contemporary research, this compound has been investigated for its potential role in modulating inflammatory responses and oxidative stress pathways. The benzothiadiazine scaffold is well-documented for its anti-inflammatory properties, often mediated through interactions with nuclear factor kappa B (NF-κB) signaling pathways. The introduction of a fluoro-substituent at the 7-position of the ring system may enhance these effects by improving binding affinity to specific protein targets.
Moreover, the acetamide group appended to the sulfanyl moiety introduces a polar interaction surface that could facilitate hydrogen bonding with biological receptors. This structural feature is particularly relevant in the development of small-molecule inhibitors targeting enzymes involved in metabolic disorders. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in chronic inflammatory conditions.
Experimental investigations have begun to elucidate the pharmacological profile of this compound. In vitro assays have demonstrated promising results in reducing pro-inflammatory cytokine production in cell culture models. The fluoro-substituent, while enhancing metabolic stability, does not appear to compromise the compound's ability to interact with biological targets at relevant concentrations. This balance between potency and stability is critical for developing viable therapeutic agents.
The synthesis of this compound involves multi-step organic transformations that highlight the synthetic versatility of benzothiadiazine derivatives. Key synthetic strategies include cyclization reactions to form the heterocyclic core, followed by functional group modifications such as fluorination and sulfanylation. These synthetic approaches are consistent with modern pharmaceutical manufacturing practices, ensuring scalability and reproducibility.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of this compound to potential biological targets. The interactions between the fluoro-substituted benzothiadiazinone core and receptor residues are primarily driven by hydrophobic and π-stacking interactions. Additionally, the sulfanyl-N-(2-phenylethyl)acetamide group engages in polar interactions with charged or polar amino acid side chains.
The significance of this compound extends beyond its immediate pharmacological applications. It serves as a valuable scaffold for structure-based drug design, allowing chemists to explore analogs with modified substituents to optimize potency and selectivity. The integration of fluorine chemistry into medicinal chemistry pipelines continues to yield novel therapeutics with improved pharmacokinetic profiles.
Future research directions include exploring the compound's efficacy in vivo using relevant animal models of inflammation and metabolic disorders. Pharmacokinetic studies will further assess its bioavailability, distribution, metabolism, and excretion (ADME) properties. These studies are essential for translating preclinical findings into clinical applications and ensuring therapeutic efficacy.
The development of new chemical entities like 2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(2-phenylethyl)acetamide underscores the dynamic interplay between synthetic chemistry, computational biology, and pharmacology. As our understanding of molecular mechanisms advances, compounds such as this one will continue to play a pivotal role in addressing unmet medical needs through innovative drug discovery strategies.
886956-45-2 (2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(2-phenylethyl)acetamide) 関連製品
- 2227799-97-3((1R)-3-amino-1-(3-bromo-4-methoxyphenyl)propan-1-ol)
- 946328-17-2(1-(4-methoxyphenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)
- 1804810-39-6(5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 2763939-90-6(3-[(3-Bromophenyl)methyl]-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid)
- 3106-67-0(4-(aminooxy)butanoic acid hydrochloride)
- 147224-50-8((R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid)
- 1706233-09-1(3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide)
- 2171748-48-2(5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acid)
- 1461705-40-7(2-methanesulfonylpyrimidine-5-thiol)
- 1805429-54-2(2-(Chloromethyl)-3-cyano-6-(difluoromethyl)-4-nitropyridine)



